3,5-二溴苯基乙酸酯

描述

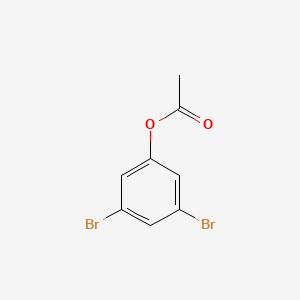

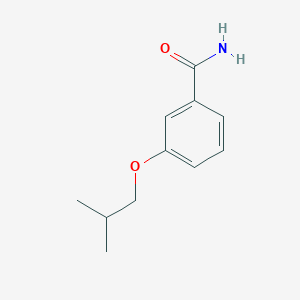

3,5-Dibromophenyl acetate is a chemical compound with the CAS Number: 909389-74-8 . It has a molecular weight of 293.94 and its IUPAC name is 3,5-dibromophenyl acetate . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 3,5-Dibromophenyl acetate is 1S/C8H6Br2O2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 . This indicates the molecular structure of the compound. X-ray diffraction studies of a related compound, 3,5-Dibromophenyl-functionalised imidazolium salts, revealed intra- and intermolecular interactions involving the 3,5-dibromophenyl group .Physical and Chemical Properties Analysis

3,5-Dibromophenyl acetate is a solid at room temperature . It has a molecular weight of 293.94 . The compound is stored in a dry room at normal temperature .科学研究应用

抗镰刀细胞贫血剂

3,5-二溴苯基乙酸酯已在镰刀细胞疾病的背景下进行了探索。它的衍生物乙酰-3,5-二溴水杨酸已被证明可以酰化血红蛋白,从而增加红细胞中的氧亲和力并抑制红细胞镰刀化。这表明其作为抗镰刀细胞贫血剂的潜在功效 (Walder 等,1977)。

化学合成和构效关系

3,5-二溴苯基乙酸酯衍生物已被合成并研究其各种活性。例如,从苯乙酮衍生物开始的 3-氨基吡咯显示出相当大的抗惊厥活性 (Unverferth 等,1998)。类似地,由 3,5-二溴苯基衍生的配体与铜(II)形成的配合物显示出有趣的电子效应和热稳定性,这对于理解金属-配体相互作用很重要 (Bu 等,1997)。

药理学研究

该化合物的衍生物已涉及药理学研究,特别是在抗风湿剂的开发中。与 3,5-二溴苯基乙酸酯相关的 5-(苯噻吩)-3-羧酸衍生物的研究已显示出针对小鼠中白细胞介素-1 的有希望的结果,并对大鼠佐剂诱导的关节炎具有抑制作用 (Noguchi 等,2003)。

代谢和分析研究

3,5-二溴苯基乙酸酯在分析化学和代谢研究中也很重要。例如,包含 3,5-二溴苯基结构的苯溴马隆在尿液样品中经历特定的代谢途径,揭示了药物代谢过程 (Maurer 和 Wollenberg,1990)。

化学预防潜力

在癌症研究中,3,5-二溴苯基乙酸酯衍生物(如二溴苯乙酮)已被研究为抑制皮肤肿瘤促进剂,表明它们具有潜在的化学预防策略 (Fischer 等,1982)。

安全和危害

3,5-Dibromophenyl acetate has been classified under GHS07 . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

作用机制

Biochemical Pathways

The dominant proposed mechanism for the activity of Au-NHCs is that Au inhibits the activity of mitochondrial thioredoxin reductase (TrxR) by binding to the soft Se and S atoms in the cysteine and selenocysteine residues at the active site . TrxR is an important enzyme that regulates the cellular redox system and inhibition of TrxR can lead to a build-up of reactive oxygen species, which sets off a cascade of processes that leads to apoptosis .

生化分析

Biochemical Properties

The biochemical properties of 3,5-Dibromophenyl acetate are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found that 3,5-Dibromophenyl acetate can be involved in the formation of complexes with other molecules, as revealed by X-ray diffraction studies .

Cellular Effects

The cellular effects of 3,5-Dibromophenyl acetate are not well-documented. It has been suggested that this compound may have potential activity against certain types of cells. For example, Au-NHC complexes functionalised with 3,5-Dibromophenyl substituents showed potent activity against OVCAR-8 (ovarian cancer) cells at low micromolar concentrations .

Molecular Mechanism

The exact molecular mechanism of action of 3,5-Dibromophenyl acetate is not fully understood. It is known that this compound can interact with various biomolecules, potentially influencing their function. For example, X-ray diffraction studies have revealed intra- and intermolecular interactions involving the 3,5-dibromophenyl group .

Temporal Effects in Laboratory Settings

It is known that this compound is a solid at room temperature and is stored in a dry room at normal temperature .

属性

IUPAC Name |

(3,5-dibromophenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXGHGNAEBFULS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3-Methylphenoxy)ethyl]amine hydrochloride](/img/structure/B3166176.png)

amine hydrochloride](/img/structure/B3166256.png)